N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a fluorobenzoyl group, and a chloromethylphenyl group
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the piperidine ring with 4-fluorobenzoyl chloride under suitable reaction conditions.
Attachment of the Chloromethylphenyl Group: The final step involves the substitution reaction where the chloromethylphenyl group is introduced to the piperidine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(3-CHLORO-4-METHYLPHENYL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-1-(4-FLUOROBENZOYL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-N’-(4-fluorobenzoyl)thiourea: This compound shares similar structural features but differs in the presence of a thiourea group instead of a piperidine ring.
N-(3-chloro-4-methylphenyl)-N’-(4-fluorobenzoyl)urea: Similar to the previous compound but with a urea group.
Properties
Molecular Formula |
C20H20ClFN2O2 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H20ClFN2O2/c1-13-4-9-17(11-18(13)21)23-19(25)15-3-2-10-24(12-15)20(26)14-5-7-16(22)8-6-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,23,25) |
InChI Key |
HDMDXOCFYIMIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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